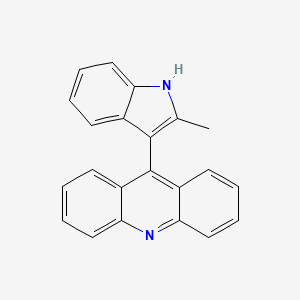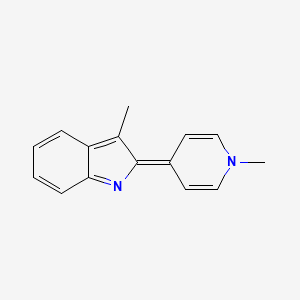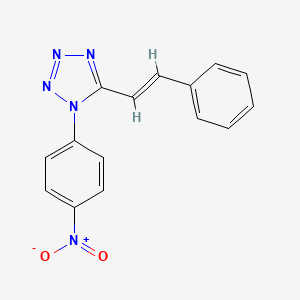![molecular formula C22H23N5O B3820701 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide](/img/structure/B3820701.png)
6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide
Übersicht
Beschreibung
6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide, also known as PPN, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PPN is a small molecule that belongs to the class of piperazine derivatives and is synthesized through a multistep reaction.
Wirkmechanismus
The mechanism of action of 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide is not fully understood, but it is believed to act through multiple pathways. 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, monoamine oxidase, and histone deacetylase. 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has been shown to increase the production of reactive oxygen species, induce DNA damage, and inhibit cell proliferation in cancer cells. In Alzheimer's disease, 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has been shown to reduce oxidative stress, decrease amyloid beta accumulation, and improve cognitive function. In Parkinson's disease, 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has been shown to protect dopaminergic neurons from oxidative stress, reduce neuroinflammation, and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has several advantages for lab experiments, including its low molecular weight, ease of synthesis, and high stability. However, 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has some limitations, including its low solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for research on 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide. One direction is to investigate the potential of 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide as a therapeutic agent in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method of 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide to improve its bioavailability and solubility. Furthermore, future research could explore the mechanisms of action of 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide in more detail to identify potential targets for drug development.
Conclusion
In conclusion, 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has been shown to exhibit anticancer activity, improve cognitive function in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. Although 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has some limitations, its low molecular weight, ease of synthesis, and high stability make it an attractive compound for lab experiments. Future research on 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide could lead to the development of novel therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In Parkinson's disease, 6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Eigenschaften
IUPAC Name |
6-[4-[(4-pyridin-2-ylphenyl)methyl]piperazin-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c23-22(28)19-8-9-21(25-15-19)27-13-11-26(12-14-27)16-17-4-6-18(7-5-17)20-3-1-2-10-24-20/h1-10,15H,11-14,16H2,(H2,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMQAMDBZVNMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=N3)C4=NC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-Pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-{[ethoxy(methyl)phosphoryl]methyl}prolinate](/img/structure/B3820629.png)
phosphoryl]propanoic acid](/img/structure/B3820633.png)
![N-[(2-chlorophenyl)sulfonyl]-2-(2-pyridinyl)hydrazinecarboxamide](/img/structure/B3820645.png)
![N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3820654.png)
![N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide]](/img/structure/B3820662.png)


![N-[2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide](/img/structure/B3820670.png)

![1-(4-nitrophenyl)-5-[2-(4-nitrophenyl)vinyl]-1H-tetrazole](/img/structure/B3820680.png)
![methyl (1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B3820694.png)

![acetone O-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]oxime](/img/structure/B3820725.png)
